[2-(Methoxymethyl)oxolan-2-yl]methanamine
Description
[2-(Methoxymethyl)oxolan-2-yl]methanamine is a tetrahydrofuran (oxolane) derivative featuring two substituents at the 2-position of the ring: a methoxymethyl group (-CH2-O-CH3) and a methanamine group (-CH2-NH2). This structure combines the rigidity of the oxolane ring with the polarity of the methoxy and amine functionalities, making it a versatile building block in medicinal chemistry and organic synthesis. The molecular formula is C7H15NO2, with a calculated molecular weight of 145.2 g/mol. Its unique substituent arrangement may enhance solubility and binding affinity in biological systems compared to simpler analogs .
Properties
IUPAC Name |
[2-(methoxymethyl)oxolan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-6-7(5-8)3-2-4-10-7/h2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLBLHLACBIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
[2-(Methoxymethyl)oxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides
Scientific Research Applications
[2-(Methoxymethyl)oxolan-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of [2-(Methoxymethyl)oxolan-2-yl]methanamine with related compounds:
Key Observations:
Tetrahydrofurfurylamine (C5H11NO): The simplest analog lacks the methoxymethyl group, resulting in lower molecular weight (101.15 g/mol) and reduced polarity. It is commonly used as a precursor in drug synthesis .
Thiazole Derivative (C7H14Cl2N2OS): Incorporation of a thiazole ring introduces aromaticity and electronic diversity, which may enhance binding to biological targets (e.g., enzymes or receptors) .
Functional Group Impact on Properties
- Methoxymethyl Group : Enhances polarity and hydrogen-bonding capacity compared to alkyl substituents (e.g., ethyl). This could improve aqueous solubility and metabolic stability.
- Methanamine Group : Provides a primary amine for salt formation or covalent interactions (e.g., Schiff base formation), critical in prodrug design .
- Heterocyclic Variations : Thiazole () or phenyl () rings modulate electronic properties and steric bulk, influencing target selectivity .
Biological Activity
[2-(Methoxymethyl)oxolan-2-yl]methanamine is a complex organic compound notable for its unique structural features, which include an oxolane (tetrahydrofuran) ring and a methanamine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of [2-(Methoxymethyl)oxolan-2-yl]methanamine, highlighting its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The structure of [2-(Methoxymethyl)oxolan-2-yl]methanamine can be depicted as follows:
This compound features:
- An oxolane ring , which enhances solubility and stability.
- A methanamine group , contributing to its reactivity and potential interactions with biological targets.
The biological activity of [2-(Methoxymethyl)oxolan-2-yl]methanamine is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that this compound may exhibit:
- Antioxidant properties : Compounds with similar structures have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anticancer activity : The presence of the oxolane ring may facilitate interactions with cellular pathways involved in cancer proliferation.
Antioxidant Activity
Research indicates that [2-(Methoxymethyl)oxolan-2-yl]methanamine can act as an antioxidant. This activity is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
In vitro studies have demonstrated that derivatives of compounds similar to [2-(Methoxymethyl)oxolan-2-yl]methanamine possess significant anticancer effects against several cell lines. For instance, studies on structurally related compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| [2-(Methoxymethyl)oxolan-2-yl]methanamine | HeLa | 226 |
| [2-(Methoxymethyl)oxolan-2-yl]methanamine | A549 | 242.52 |
Case Studies
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Pharmacokinetic Studies :
In vivo studies have assessed the pharmacokinetic properties of related compounds. For instance, a study on a GPR88 agonist demonstrated that modifications to the methoxy group could enhance metabolic stability and brain permeability, suggesting similar modifications could be beneficial for [2-(Methoxymethyl)oxolan-2-yl]methanamine in drug development contexts . -
Enzyme Interaction Studies :
Research has indicated that compounds containing methanamine functionalities can interact with various enzymes, potentially modulating their activity. For example, studies on enzyme kinetics have shown that structural modifications can lead to significant changes in enzyme inhibition or activation profiles.
Applications in Drug Development
Given its structural characteristics and preliminary biological activity data, [2-(Methoxymethyl)oxolan-2-yl]methanamine may serve as a valuable intermediate in the synthesis of novel pharmaceuticals targeting oxidative stress-related diseases and cancers. Its unique oxolane structure may enhance the bioavailability and efficacy of derived compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
